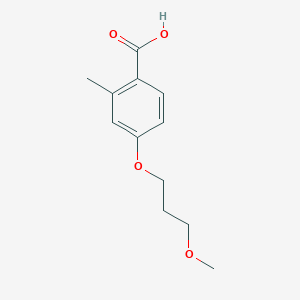
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C9H7F11O3 and a molecular weight of 372.13 g/mol . This compound is characterized by the presence of both difluoroethyl and perfluorohexyl groups, making it a unique and versatile chemical in various applications.
Preparation Methods
The synthesis of 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 2,2-difluoroethanol with 1H,1H,2H,2H-perfluorohexyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Chemical Reactions Analysis
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction:
Scientific Research Applications
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique fluorinated structure makes it useful in studying the effects of fluorination on biological systems.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily related to its ability to interact with various molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity, stability, and overall behavior in different environments. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, while the perfluorohexyl group can impart hydrophobicity and resistance to degradation .
Comparison with Similar Compounds
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate can be compared to other fluorinated carbonates, such as:
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorooctyl carbonate: Similar in structure but with a longer perfluorinated chain, which can affect its physical properties and applications.
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorobutyl carbonate: With a shorter perfluorinated chain, this compound may have different reactivity and solubility characteristics.
2,2-Difluoroethyl methyl carbonate: Lacks the perfluorohexyl group, making it less hydrophobic and potentially more reactive in certain conditions.
These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobicity and reactivity due to the presence of both difluoroethyl and perfluorohexyl groups.
Properties
Molecular Formula |
C9H7F11O3 |
|---|---|
Molecular Weight |
372.13 g/mol |
IUPAC Name |
2,2-difluoroethyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C9H7F11O3/c10-4(11)3-23-5(21)22-2-1-6(12,13)7(14,15)8(16,17)9(18,19)20/h4H,1-3H2 |
InChI Key |
SDFKUUVBAPNHOV-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12077658.png)


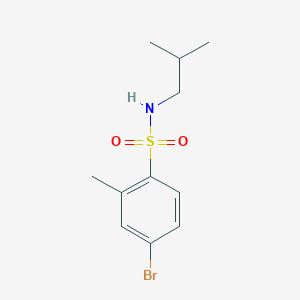
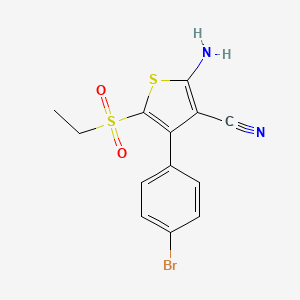
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
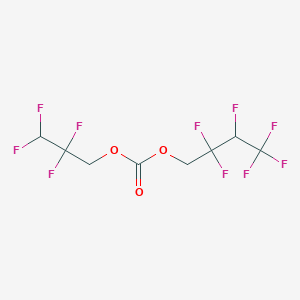
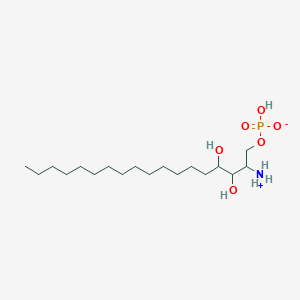
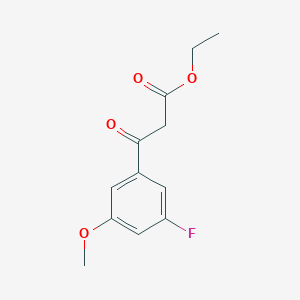
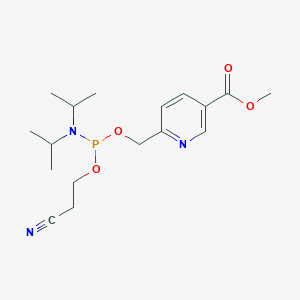

![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
